![molecular formula C17H21N5O3 B3007523 2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034579-97-8](/img/structure/B3007523.png)
2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
- In vitro experiments showed that 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis. Additionally, it significantly inhibited cell migration and invasion. Its low molecular weight makes it an appealing lead compound for further optimization .
- The compound has been modified to create potential biologically active derivatives. These derivatives link the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge to secondary amines and other pharmacophores. Further studies have been conducted on the structures and properties of these derivatives .
- Actively respiring cells convert water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density .
FGFR Inhibition for Cancer Therapy
Biologically Active Derivatives
Cell Viability Assessment (MTT Assay)
properties
IUPAC Name |
2-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-15(20-13(2)19-12)25-14-5-8-21(9-6-14)17(24)11-22-16(23)4-3-7-18-22/h3-4,7,10,14H,5-6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USURASBMWOZOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one |
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